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(Fluoromethyl)phosphonic acid

phosphonate bioisostere pKa matching phosphate mimic

(Fluoromethyl)phosphonic acid (CH2F-PO3H2) is a monofluorinated phosphonic acid that constitutes the simplest member of the α‑fluoromethylphosphonate class. The introduction of a single fluorine atom on the methylene bridge of a phosphonate generates a phosphate bioisostere whose second pKa (≈6.5) nearly perfectly matches that of a physiological phosphomonoester (≈6.4), while non‑fluorinated and difluorinated analogs deviate by ≥1 unit.

Molecular Formula CH4FO3P
Molecular Weight 114.013 g/mol
CAS No. 17915-14-9
Cat. No. B14720750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Fluoromethyl)phosphonic acid
CAS17915-14-9
Molecular FormulaCH4FO3P
Molecular Weight114.013 g/mol
Structural Identifiers
SMILESC(F)P(=O)(O)O
InChIInChI=1S/CH4FO3P/c2-1-6(3,4)5/h1H2,(H2,3,4,5)
InChIKeyRQGDWPPNBGCVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Fluoromethyl)phosphonic Acid (CAS 17915-14-9): Differentiated Phosphate Mimic for Enzyme Inhibitor Development


(Fluoromethyl)phosphonic acid (CH2F-PO3H2) is a monofluorinated phosphonic acid that constitutes the simplest member of the α‑fluoromethylphosphonate class. The introduction of a single fluorine atom on the methylene bridge of a phosphonate generates a phosphate bioisostere whose second pKa (≈6.5) nearly perfectly matches that of a physiological phosphomonoester (≈6.4), while non‑fluorinated and difluorinated analogs deviate by ≥1 unit [1]. This property, coupled with the inherent metabolic stability of the C–P bond, makes (fluoromethyl)phosphonic acid and its esters critical building blocks for designing phosphatase‑resistant, “pKa‑matched” probes and inhibitors.

pKa-matched phosphate bioisostere, close to physiological phosphomonoester ionization
Metabolically stable C–P bond resists phosphatase cleavage
Core scaffold for phosphatase-resistant inhibitor and probe design

Why (Fluoromethyl)phosphonic Acid Cannot Be Substituted by Non‑Fluorinated or Difluorinated Phosphonate Analogs


Substituting the CHF motif with a simple CH2 or CF2 unit alters the electronic landscape of the phosphonate warhead, shifting the second pKa by more than a full log unit away from the physiological phosphate range [1]. These deviations translate into measurable losses in target‑enzyme recognition: the non‑fluorinated CH2‑phosphonate binds mIPS 5‑fold more weakly than the (S)‑CHF analog, while the stereochemistry of the CHF stereocenter itself modulates Ki by 2.5‑fold [2]. Generic replacement therefore fails because both the acid‑base equilibrium and the stereoelectronic fit are exquisitely tuned by monofluorination.

pKa mismatch
Non-fluorinated (CH₂) and difluorinated (CF₂) analogs shift pKa by more than one log unit, potentially disrupting ionization-dependent enzyme recognition.
Binding affinity reduction
The CH₂-phosphonate may exhibit substantially weaker target engagement compared to the CHF scaffold, as reported for mIPS inhibition.
Stereochemical variability
Using racemic or opposite enantiomer may yield unpredictable enzyme inhibition due to stereocenter-dependent binding.

Quantitative Differentiation of (Fluoromethyl)phosphonic Acid from Closest Structural Analogs


Second pKa of CHF‑Phosphonate Matches Physiological Phosphate; CH2 and CF2 Analogs Show >1‑Unit Offset

The monofluoromethyl substitution tunes the second deprotonation constant (pKa₂) of the phosphonate to 6.5, essentially identical to the value for a natural phosphomonoester (6.4). In contrast, the non‑fluorinated methylene phosphonate exhibits a pKa₂ of 7.6 (+1.2 units above the phosphate baseline), while the α,α‑difluorinated analog is over‑acidified at 5.4 (−1.0 unit) [1]. This close matching is unique to the monofluorinated scaffold.

pKa₂ Matching
Reported
CHF‑phosphonate pKa₂ ≈ 6.5
Phosphate: 6.4
CH₂‑phosphonate: 7.6
CF₂‑phosphonate: 5.4
CHF scaffold may retain native ionization at physiological pH, supporting electrostatic complementarity.
Cross-study comparable; potentiometric and spectroscopic data.
phosphonate bioisostere pKa matching phosphate mimic

Monofluoromethylphosphonate G6P Analog (S)‑CHF Inhibits mIPS with 5‑Fold Lower Ki than Non‑Fluorinated CH2 Analog

Ramos‑Figueroa and Palmer (2022) compared a matched set of glucose‑6‑phosphate (G6P) phosphonate mimics as inhibitors of 1l‑myo‑inositol 1‑phosphate synthase (mIPS). All compounds were reversible competitive inhibitors versus G6P. The (S)‑CHF‑phosphonate analogue displayed a Ki of 0.24 mM, representing a 5‑fold improvement over the CH2‑phosphonate (Ki = 1.2 mM) and approaching the difluorinated CF2‑phosphonate (Ki = 0.18 mM). The (R)‑CHF diastereomer was intermediate (Ki = 0.59 mM), confirming that both fluorine presence and stereochemistry modulate affinity [1].

mIPS Inhibition Ki
Head-to-head
Ki (S)-CHF = 0.24 mM
vs CH₂: 1.2 mM (5-fold higher)
vs CF₂: 0.18 mM
Reported 5-fold lower Ki suggests improved target engagement over non-fluorinated analog.
Recombinant mIPS; competitive vs G6P.
inositol biosynthesis enzyme inhibition competitive inhibitor

Monofluoromethylphosphonate Analogue of PtdIns(3)P Retains Stronger Binding to FYVE and PX Domains than Methylphosphonate or Phosphorothioate Analogues

Xu et al. (2006) synthesized three metabolically stabilized analogues of phosphatidylinositol‑3‑phosphate (PtdIns(3)P): a 3‑methylphosphonate, a 3‑monofluoromethylphosphonate, and a 3‑phosphorothioate. NMR titration experiments with ¹⁵N‑labeled FYVE and PX domains showed that the monofluoromethylphosphonate analogue (PtdIns(3)P‑CH₂F) induced chemical shift perturbations that paralleled those of the native lipid, albeit of smaller magnitude. By contrast, the methylphosphonate (PtdIns(3)P‑CH₃) and phosphorothioate analogues produced considerably smaller chemical shift changes, indicating weaker binding [1].

NMR Binding to FYVE/PX
Class-level
Binding rank: native PtdIns(3)P > CHF-analog ≫ CH₃-analog ≈ S-analog
CHF-analog maintains near-native structural recognition by signaling domains.
No quantitative Kd; NMR chemical shift perturbation ranking.
phosphoinositide signaling lipid-protein interaction NMR chemical shift perturbation

Research and Industrial Applications Where (Fluoromethyl)phosphonic Acid Provides Verified Advantages


Design of Isoacidic Phosphatase‑Resistant Inhibitors Targeting Kinases and Phosphatases

The near‑identity of the CHF‑phosphonate pKa₂ (6.5) to physiological phosphate (6.4) enables the design of inhibitors that maintain the correct protonation state at the active site without the need for additional ionizable groups [1]. Combined with the 5‑fold Ki advantage demonstrated for mIPS inhibition over the non‑fluorinated analog [2], CHF‑phosphonate warheads are prioritized for projects requiring both potency and metabolic stability against phosphatases.

Stereochemical Probing of Enzyme Active Sites Using Chiral CHF‑Phosphonate Probes

The 2.5‑fold difference in Ki between (S)‑CHF and (R)‑CHF diastereomers against mIPS demonstrates that the CHF stereocenter is recognized by enzymes [2]. Enantiomerically pure (fluoromethyl)phosphonic acid derivatives therefore serve as stereochemical probes to map active‑site topology and to optimize inhibitor chirality for target selectivity.

Phosphatase‑Stable Phosphoinositide Probes for Cell Signaling Research

Monofluoromethylphosphonate analogues of PtdIns(3)P retain binding to FYVE and PX domains while resisting phosphatase degradation, as shown by NMR binding experiments [3]. Researchers procuring (fluoromethyl)phosphonic acid for phosphoinositide probe synthesis gain access to tools that survive in cellular environments longer than phosphate‑based probes, enabling more robust spatiotemporal studies of lipid signaling.

Synthesis of pKa‑Matched Phosphate‑Mimetic Building Blocks for Chemical Biology

The reagent (monofluoromethyl)phosphonyl chloride, derived from (fluoromethyl)phosphonic acid, is specifically highlighted for the preparation of “pKa‑matched” monofluorophosphonates [3]. Procurement of the parent acid enables in‑house generation of activated intermediates for coupling to nucleosides, peptides, or lipids, preserving the precise ionization matching that differentiated inhibitors and probes demand.

Application
Selection Property
Validation Focus
Phosphatase-resistant inhibitor design
pKa-matched phosphate bioisostere
Enzyme inhibition and pKa matching
Stereochemical active-site probing
Chiral CHF phosphonate probes
Enantiomer-specific enzyme recognition
Phosphoinositide signaling probes
Phosphatase-stable PtdIns(3)P analog
Lipid-protein binding in cellular context
pKa-matched building block synthesis
Activated phosphonate intermediates
Coupling efficiency and ionization matching
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